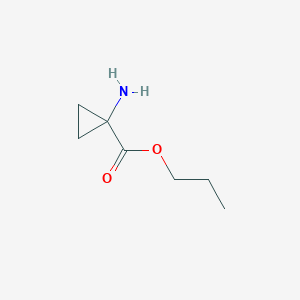

Propyl 1-aminocyclopropanecarboxylate

Beschreibung

Propyl 1-aminocyclopropanecarboxylate is an ester derivative of 1-aminocyclopropane-1-carboxylic acid (ACC), a non-proteinogenic amino acid that serves as the direct precursor of ethylene in higher plants . ACC is biosynthesized from S-adenosylmethionine (SAM) via ACC synthase and subsequently oxidized by ACC oxidase (ACO) to produce ethylene, a critical phytohormone regulating growth, development, and stress responses . While ACC itself is highly polar and readily metabolized , its ester derivatives, such as this compound, may act as prodrugs or stabilized analogs for targeted applications in plant physiology research or agrochemical formulations .

Eigenschaften

CAS-Nummer |

104544-05-0 |

|---|---|

Molekularformel |

C7H13NO2 |

Molekulargewicht |

143.18 g/mol |

IUPAC-Name |

propyl 1-aminocyclopropane-1-carboxylate |

InChI |

InChI=1S/C7H13NO2/c1-2-5-10-6(9)7(8)3-4-7/h2-5,8H2,1H3 |

InChI-Schlüssel |

ONNCENWIDSAVKS-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)C1(CC1)N |

Kanonische SMILES |

CCCOC(=O)C1(CC1)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanecarboxylic acid, 1-amino-, propyl ester can be achieved through several methods:

Alkylation of Glycine Equivalents: This involves the alkylation of glycine equivalents with 1,2-electrophiles.

Intramolecular Cyclization: This method uses γ-substituted amino acid derivatives to form the cyclopropane ring.

Alkene Cyclopropanation: This involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates.

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Cyclopropanecarboxylic acid, 1-amino-, propyl ester undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

Substitution: The amino group can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, 1-amino-, propyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of cyclopropanecarboxylic acid, 1-amino-, propyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

Pathways Involved: It is involved in pathways related to amino acid metabolism and synthesis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Propyl 1-aminocyclopropanecarboxylate belongs to a family of cyclopropane-containing esters with modifications to the amino-carboxylate backbone. Below is a comparative analysis of its structural analogs, based on similarity scores and key functional groups (Table 1):

Table 1: Structural Comparison of this compound and Analogous Compounds

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| This compound | 104544-05-0 | 1.00 | Propyl ester, unsubstituted cyclopropane |

| Isothis compound | 757903-69-8 | 0.95 | Branched isopropyl ester |

| tert-Butyl 1-aminocyclopropanecarboxylate | 159871-51-9 | 0.93 | Bulky tert-butyl ester |

| Ethyl 1-amino-2-ethylcyclopropanecarboxylate hydrochloride | 1255099-55-8 | 0.89 | Ethyl ester, ethyl-substituted cyclopropane |

| Propyl 1-amino-4-methylcyclohexanecarboxylate | 228252-33-3 | 0.88 | Cyclohexane core, methyl substituent |

Key Observations:

The isopropyl ester (score 0.95) introduces steric hindrance due to branching, which may reduce enzymatic hydrolysis rates compared to the linear propyl variant . The tert-butyl ester (score 0.93) offers enhanced steric protection, likely improving metabolic stability but limiting solubility in aqueous systems .

Core Structure Variations: Propyl 1-amino-4-methylcyclohexanecarboxylate (score 0.88) replaces the cyclopropane with a cyclohexane ring, significantly reducing ring strain and modifying conformational flexibility. This structural shift may diminish its ability to mimic ACC in ethylene biosynthesis pathways .

Additional Derivatives :

- 1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5): Features a tert-butoxycarbonyl (Boc) protecting group on the amine, enhancing stability during synthetic processes but requiring deprotection for biological activity .

Research Findings and Functional Implications

Metabolic and Physiological Roles :

- ACC derivatives are implicated in ethylene regulation. For instance, malonyl-ACC (MACC) and jasmonoyl-ACC (JA-ACC) are conjugated forms that modulate free ACC pools, indirectly influencing ethylene production .

Enzymatic Interactions :

- ACC oxidase (ACO), a key enzyme in ethylene synthesis, exhibits substrate specificity for ACC . Modifications to the carboxylate group (e.g., esterification) or cyclopropane substituents may alter binding affinity. For example, bulky esters like tert-butyl could hinder ACO recognition, whereas linear esters (propyl) might undergo hydrolysis to release ACC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.